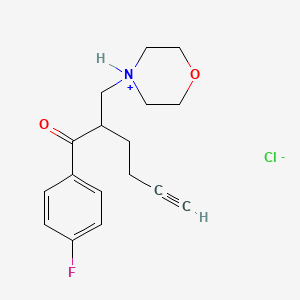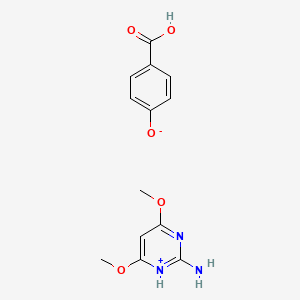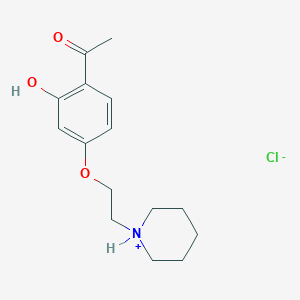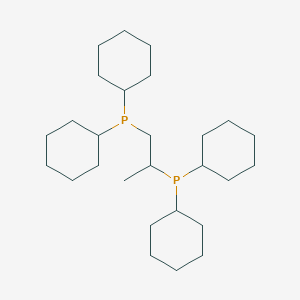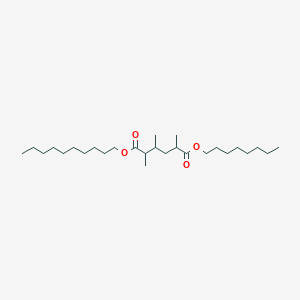
Hexanedioic acid, trimethyl-, decyl octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, trimethyl-, decyl octyl ester is a chemical compound with the molecular formula C_22H_42O_4. It is a derivative of hexanedioic acid (also known as adipic acid) where the carboxylic acid groups are esterified with decyl and octyl alcohol groups. This compound is known for its applications in various scientific and industrial fields.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of hexanedioic acid with decyl and octyl alcohols. This reaction typically requires an acid catalyst (such as sulfuric acid) and heating under reflux conditions.
Industrial Production Methods: On an industrial scale, the production involves the use of a continuous esterification process with azeotropic distillation to remove water and drive the reaction to completion. The reaction is carried out in a reactor with a controlled temperature and pressure environment.
Types of Reactions:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and decyl/octyl alcohols.
Reduction: The compound can undergo reduction reactions to produce corresponding alcohols or alkanes.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as dicarboxylic acids or ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) under high pressure and temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) under controlled conditions.
Major Products Formed:
Hydrolysis: Hexanedioic acid and decyl/octyl alcohols.
Reduction: Decyl/octyl alcohols or alkanes.
Oxidation: Dicarboxylic acids or ketones.
Applications De Recherche Scientifique
Hexanedioic acid, trimethyl-, decyl octyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds and polymers.
Biology: The compound is used in biological studies to understand lipid metabolism and membrane dynamics.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which hexanedioic acid, trimethyl-, decyl octyl ester exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
Molecular Targets and Pathways Involved:
Cell Membranes: Integration into lipid bilayers, affecting membrane properties.
Enzymes: Interaction with enzymes involved in lipid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Dioctyl Adipate: Hexanedioic acid, dioctyl ester
Bis(2-ethylhexyl) Adipate: Hexanedioic acid, bis(2-ethylhexyl) ester
Propriétés
Numéro CAS |
26856-72-4 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
1-O-decyl 6-O-octyl 2,3,5-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-27(29)25(5)23(3)22-24(4)26(28)30-20-18-16-13-11-9-7-2/h23-25H,6-22H2,1-5H3 |
Clé InChI |
CHHRPQGRBWDJFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C)C(C)CC(C)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



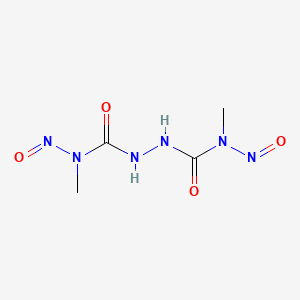
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
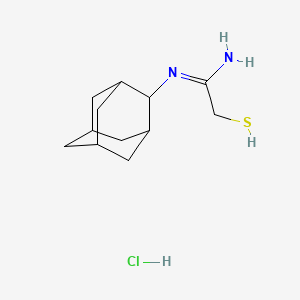
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
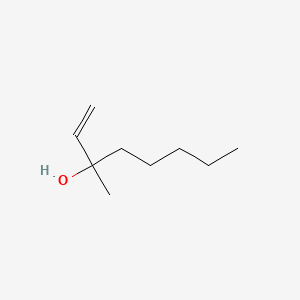
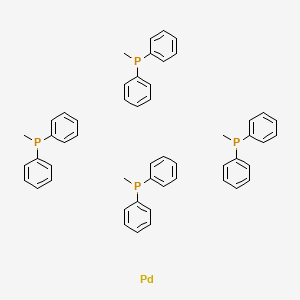
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
